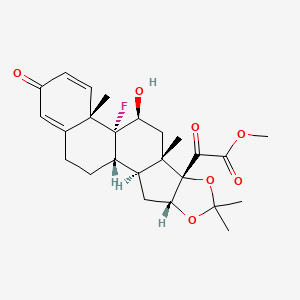

TA Oic methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

53962-32-6 |

|---|---|

Molecular Formula |

C25H31FO7 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

methyl 2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetate |

InChI |

InChI=1S/C25H31FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,28H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,22-,23-,24-,25-/m0/s1 |

InChI Key |

MDMRGBNICACKDW-SBDPADKDSA-N |

SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)OC)C)O)F)C)C |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)OC)CCC5=CC(=O)C=C[C@@]53C)F)O |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)OC)C)O)F)C)C |

Synonyms |

TA oic methyl ester triamcinolone acetonide 21-oic acid methyl este |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Ta Oic Methyl Esters

Established Synthetic Routes for Methyl Ester Formation

The creation of the methyl ester functionality on the triamcinolone (B434) acetonide (TA) scaffold is a critical step, achieved through several well-established chemical pathways. These routes begin with the parent corticosteroid and involve oxidation followed by esterification, or in other contexts, the transesterification of larger ester-containing molecules.

Esterification Reactions

Direct esterification of the corresponding carboxylic acid is a primary method for synthesizing TA oic methyl ester. This necessitates the initial conversion of the C-21 hydroxyl group of triamcinolone acetonide into a carboxylic acid.

Fischer Esterification : This classic acid-catalyzed method involves reacting the TA-21-oic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. pearson.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction is driven to completion by either using a large excess of the alcohol or by removing water as it is formed, thereby shifting the chemical equilibrium towards the ester product. organic-chemistry.orgmasterorganicchemistry.com

Steglich Esterification : For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a milder alternative. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature. wikipedia.orgsynarchive.comyoutube.com The DCC activates the carboxylic acid, and DMAP acts as an acyl transfer catalyst, suppressing side reactions and enabling efficient esterification even with sterically hindered molecules. organic-chemistry.org

Diazomethane Methylation : A highly efficient, though hazardous, method for methyl ester formation is the use of diazomethane. nih.gov This reagent reacts rapidly and cleanly with carboxylic acids at low temperatures to produce the corresponding methyl ester with nearly quantitative yields. nih.gov The synthesis of TA oic methyl ester has been successfully achieved using diazomethane for the esterification step. nih.gov

| Esterification Method | Reagents | Key Characteristics |

| Fischer Esterification | Carboxylic Acid, Alcohol (Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. organic-chemistry.orgmasterorganicchemistry.com |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP (catalyst) | Mild, room temperature conditions; suitable for sensitive substrates. wikipedia.orgorganic-chemistry.orgyoutube.com |

| Diazomethane Methylation | Carboxylic Acid, Diazomethane (CH₂N₂) | High yield, rapid reaction; diazomethane is toxic and explosive. nih.gov |

Transesterification Processes

Transesterification is a widely utilized industrial process, particularly for the production of fatty acid methyl esters (FAMEs), commonly known as biodiesel, from natural oils and fats like vegetable oils. mdpi.comsaudijournals.comgre.ac.ukwikipedia.org This process involves reacting a triglyceride (an ester of glycerol (B35011) and fatty acids) with an alcohol, such as methanol, in the presence of a catalyst to produce methyl esters and glycerol. saudijournals.comsphinxsai.com

While this method is paramount in the biofuel industry, its direct application to corticosteroid synthesis is less common. However, the principles of transesterification, where one ester is converted into another, can be relevant in specific synthetic contexts. For instance, artifactual steroid acetates have been known to form via transesterification when ethyl acetate is used as an extraction solvent in biosynthetic studies. oup.comoup.com In the context of corticosteroid chemistry, transesterification reactions can be facile under both acidic and basic conditions, which is a consideration in multi-step syntheses where ester protecting groups are used. google.com

Various catalytic systems are employed for transesterification, including:

Homogeneous Base Catalysts : (e.g., NaOH, KOH) are highly effective but can lead to soap formation if free fatty acids are present. sphinxsai.com

Homogeneous Acid Catalysts : (e.g., H₂SO₄) can catalyze both esterification and transesterification but are generally slower. sphinxsai.com

Heterogeneous Catalysts : Solid catalysts that can be easily separated from the reaction mixture.

Enzymatic Catalysts : Lipases offer high specificity and mild reaction conditions. sphinxsai.com

Oxidation-Based Synthetic Pathways

The synthesis of corticosteroid-derived methyl esters, including TA oic methyl ester, fundamentally relies on the oxidation of the primary alcohol at the C-21 position. nih.govnih.gov This transformation is a key step that precedes the esterification.

A common pathway involves a two-step oxidation process. First, the C-21 hydroxyl group of triamcinolone acetonide is oxidized to a 21-aldehyde. nih.govuu.nlresearchgate.netnih.gov This intermediate is then further oxidized to the corresponding carboxylic acid (TA-21-oic acid). nih.govuu.nlresearchgate.netnih.govscite.ai Reagents such as methanolic cupric acetate can be used for the initial oxidation to the aldehyde. nih.govnih.gov Subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using reagents like potassium cyanide and manganese dioxide or methylene blue in the presence of potassium cyanide. nih.govnih.gov Once the carboxylic acid is formed, it can be esterified to the methyl ester using the methods described in section 2.1.1. nih.gov

Targeted Chemical Modifications and Analog Synthesis for TA Oic Methyl Esters

The TA oic methyl ester scaffold serves as a template for further chemical modifications. These alterations are designed to fine-tune the molecule's properties, either to probe its biological mechanism or to enhance its therapeutic characteristics.

Structural Modifications for Modulation of Biological Activities

The rationale behind synthesizing analogs like TA oic methyl ester is to create "antedrugs"—compounds that are active locally but are rapidly metabolized into inactive forms upon entering systemic circulation, thus minimizing side effects. nih.gov The ester linkage in TA oic methyl ester is designed to be a metabolically labile functional group. nih.gov In the bloodstream, it is rapidly hydrolyzed by esterases to the parent carboxylic acid, which has a very low affinity for the glucocorticoid receptor. nih.gov

Research in this area involves synthesizing various esters (e.g., ethyl ester) to study how the nature of the ester group affects receptor binding, activity, and hydrolysis rate. nih.gov Further modifications can be made to other parts of the steroid nucleus to explore structure-activity relationships. For example, the synthesis of 16,17-unsaturated corticosteroids can lead to the introduction of carboxylate esters at the C-16 position, creating another class of derivatives. nih.gov

| Modification Site | Example Modification | Purpose |

| C-21 Ester Group | Synthesis of ethyl, propyl, etc. esters | Modulate hydrolysis rate and receptor affinity. nih.gov |

| C-16/C-17 Position | Introduction of unsaturation and C-16 ester | Create novel analogs with different activity profiles. nih.gov |

| Steroid Nucleus | Alteration of other functional groups | Explore broad structure-activity relationships. |

Synthesis of Isotopic Labeled Compounds for Mechanistic and Distribution Studies

To understand the pharmacokinetics, metabolism, and mechanism of action of TA oic methyl ester, isotopically labeled versions are synthesized. Labeling with isotopes such as tritium (³H) or carbon-14 (¹⁴C) allows the compound to be traced and quantified in biological systems. wikipedia.org

The synthesis of tritiated TA oic methyl ester ([³H]TAme) has been reported. nih.gov This labeled compound is crucial for in vitro studies, such as evaluating its binding affinity to glucocorticoid receptors and serum proteins. nih.gov These studies have demonstrated that [³H]TAme binds with high affinity to glucocorticoid receptors but is not significantly bound by serum steroid-binding proteins and is rapidly hydrolyzed in serum. nih.gov Such mechanistic insights are only possible through the use of isotopically labeled analogs. mssm.edu The synthesis of these labeled compounds often follows the same chemical routes as their unlabeled counterparts, but with the introduction of an isotopic label at a strategic point in the synthesis.

Optimization of Synthetic Methodologies for TA Oic Methyl Esters

The efficient synthesis of TA Oic methyl esters, like other fatty acid methyl esters (FAMEs), is contingent upon the careful optimization of reaction parameters. This optimization is crucial for maximizing yield, minimizing reaction times, and reducing the formation of byproducts. Key areas of focus in the optimization process include the application of statistical methods like Design of Experiments (DOE) and the systematic evaluation of catalysts and reaction conditions.

Application of Design of Experiments (DOE) in Synthesis Optimization

Design of Experiments (DOE) is a powerful statistical tool used to systematically determine the relationship between factors affecting a process and the outcome of that process. In the context of TA Oic methyl ester synthesis, DOE can be employed to efficiently explore the effects of various reaction parameters and their interactions. This approach is more efficient than the traditional one-factor-at-a-time (OFAT) method, as it allows for the simultaneous investigation of multiple variables.

By applying DOE, researchers can identify the optimal conditions for the esterification or transesterification reaction to produce TA Oic methyl ester. Factors that can be investigated using DOE include:

Reaction Temperature: The temperature at which the reaction is carried out can significantly influence the reaction rate and equilibrium.

Reaction Time: The duration of the reaction is critical for ensuring complete conversion without leading to the degradation of the product.

Catalyst Concentration: The amount of catalyst used can affect the reaction rate.

Molar Ratio of Reactants: The ratio of alcohol (e.g., methanol) to the fatty acid or triglyceride is a key factor in driving the reaction towards the formation of the methyl ester.

A hypothetical DOE study for the optimization of TA Oic methyl ester synthesis is presented in Table 1. In this example, a factorial design could be used to assess the impact of temperature and catalyst concentration on the yield of the methyl ester.

Table 1: Hypothetical Design of Experiments for TA Oic Methyl Ester Synthesis

| Experiment Run | Temperature (°C) | Catalyst Concentration (wt%) | Molar Ratio (Methanol:Oil) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 50 | 0.5 | 6:1 | 1 | 85 |

| 2 | 50 | 1.0 | 6:1 | 2 | 92 |

| 3 | 60 | 0.5 | 9:1 | 1 | 95 |

| 4 | 60 | 1.0 | 9:1 | 2 | 99 |

| 5 | 55 | 0.75 | 7.5:1 | 1.5 | 93 |

| 6 | 55 | 0.75 | 7.5:1 | 1.5 | 94 |

The results from such experiments would be analyzed statistically to create a predictive model that identifies the optimal set of conditions for maximizing the yield of TA Oic methyl ester.

Evaluation of Catalysts and Reaction Conditions

The choice of catalyst and the specific reaction conditions are paramount in the synthesis of TA Oic methyl esters. The catalyst's role is to accelerate the rate of the esterification or transesterification reaction. sigmaaldrich.com Catalysts for this process can be broadly categorized as acidic, basic, or enzymatic.

Acid Catalysis:

Acid catalysts, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and boron trifluoride (BF₃), are commonly used for the esterification of free fatty acids. aocs.org The mechanism involves the protonation of the carbonyl oxygen of the fatty acid, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol. sigmaaldrich.com Anhydrous hydrogen chloride in methanol is a frequently cited reagent for preparing methyl esters. aocs.org

Base Catalysis:

Base catalysts, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOCH₃), are typically used for the transesterification of triglycerides. nih.gov Base-catalyzed transesterification is generally faster than acid-catalyzed reactions. The mechanism involves the formation of an alkoxide from the alcohol, which then acts as a potent nucleophile.

A comparison of different derivatization methods for fatty acid methyl ester synthesis highlights the advantages and disadvantages of each approach. For instance, a base-catalyzed method followed by an acid-catalyzed one (KOCH₃/HCl) can be compared to a base-catalyzed method followed by derivatization with (trimethylsilyl)diazomethane (TMS-DM). nih.gov While the KOCH₃/HCl method may be quicker and less expensive, the TMS-DM method can offer higher recovery values and less variation. nih.gov

Alternative and Milder Catalysts:

Research has also focused on developing milder and more environmentally friendly catalysts. For instance, trimethylchlorosilane (TMSCl) in methanol has been shown to be an efficient reagent for the esterification of amino acids to their corresponding methyl esters under mild, room temperature conditions. nih.gov Other reagents like methyl iodide have been used for the simultaneous generation of methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. nih.gov

The reaction conditions, including temperature and the ratio of reactants, must be carefully controlled to optimize the yield and purity of the TA Oic methyl ester. For example, in a transesterification reaction, an excess of methanol is often used to shift the equilibrium towards the product side. google.com

Table 2: Comparison of Catalysts for Methyl Ester Synthesis

| Catalyst Type | Example Catalysts | Substrate | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid | H₂SO₄, HCl, BF₃ sigmaaldrich.comaocs.org | Free Fatty Acids | Effective for high free fatty acid content | Slower reaction rates, potential for side reactions |

| Base | NaOH, KOH, NaOCH₃ nih.gov | Triglycerides | Fast reaction rates, high conversion | Sensitive to water and free fatty acids, soap formation |

| Mild Reagents | TMSCl/Methanol nih.gov | Amino Acids | Mild reaction conditions (room temp.) | May require specific substrates |

| Alternative | Methyl Iodide nih.gov | Fatty Acids | Simultaneous esterification and etherification | Reagent toxicity and cost |

The selection of the optimal catalyst and reaction conditions will depend on the specific nature of the starting material (i.e., whether it is a free fatty acid or a triglyceride) and the desired purity of the final TA Oic methyl ester product.

Biological and Pharmacological Activities of Ta Oic Methyl Esters in Pre Clinical Models

Anti-inflammatory Efficacy

Synthetic triterpenoid (B12794562) methyl esters have demonstrated significant anti-inflammatory properties in various pre-clinical settings. nih.govimrpress.com These compounds are recognized as potent inhibitors of inflammatory processes. nih.gov

Suppression of Pro-inflammatory Mediators (e.g., cytokines, prostaglandins, nitric oxide)

A key aspect of the anti-inflammatory action of TA oic methyl esters is their ability to suppress the production of critical pro-inflammatory mediators. Research has shown that these compounds can inhibit the synthesis of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov The inhibition of iNOS leads to a decrease in the production of nitric oxide (NO), a signaling molecule involved in inflammation. nih.gov

Furthermore, these methyl esters can modulate the expression of various pro-inflammatory cytokines. Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are key drivers of the inflammatory response. frontiersin.orgmdpi.commdpi.com TA oic methyl esters have been shown to reduce the levels of these cytokines, thereby dampening the inflammatory cascade. frontiersin.orgmdpi.com The mechanism often involves the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. nih.govfrontiersin.orgd-nb.info By preventing the activation of NF-κB, these compounds can effectively block the transcription of genes encoding for pro-inflammatory cytokines and enzymes. frontiersin.orgd-nb.info

Modulation of Inflammatory Processes in Cellular and Animal Models

The anti-inflammatory effects of TA oic methyl esters have been observed in both cellular and animal models of inflammation. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to reduce the production of inflammatory mediators. frontiersin.orgmdpi.com

In animal models of inflammation, the administration of these methyl esters has been shown to alleviate inflammatory conditions. For instance, in a mouse model of carrageenan-induced peritonitis, a model for acute inflammation, soloxolone methyl effectively suppressed the inflammatory process by inhibiting the migration of leukocytes to the inflamed area. mdpi.com Similarly, in models of LPS-induced endotoxemia, certain TA oic methyl esters have been shown to reduce mortality in mice. mdpi.com These findings in preclinical animal models highlight the potential of these compounds to modulate complex inflammatory processes in a whole-organism setting. imrpress.com

Anticancer and Antiproliferative Potency

TA oic methyl esters have demonstrated significant potential as anticancer and antiproliferative agents in a variety of pre-clinical studies. nih.govnih.govmdpi.com These synthetic derivatives often show greater potency than their natural precursors. nih.govnih.gov

Inhibition of Cell Proliferation in Various Cancer Cell Lines (e.g., leukemia, carcinoma, sarcoma)

The antiproliferative effects of TA oic methyl esters have been documented across a wide range of cancer cell lines. This includes hematologic malignancies like leukemia and solid tumors such as carcinoma and sarcoma. nih.govahajournals.org For instance, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me) has been shown to inhibit the proliferation of human myeloid leukemia cells. nih.gov

In various carcinoma cell lines, including breast, lung, and pancreatic cancers, these compounds have exhibited potent growth-inhibitory activity. nih.gov For example, a synthetic derivative of oleanolic acid, amooranin (B1250055) methyl ester, showed potent activity against breast cancer cells. psu.edu Another novel synthetic oleanolic acid derivative, achyranthoside H methyl ester (AH–Me), displayed significant cytotoxicity against human breast cancer MCF-7 and MDA-MB-453 cells. unt.edu Similarly, in studies involving colorectal cancer cell lines, CDDO-Me was found to be highly sensitive in inhibiting cell growth. nih.gov The inhibitory effects of these compounds have also been observed in sarcoma cell lines. oncotarget.com

Below is a table summarizing the inhibitory effects of selected TA oic methyl esters on various cancer cell lines:

| Compound | Cancer Cell Line Type | Specific Cell Lines | Observed Effect | Reference |

|---|---|---|---|---|

| CDDO-Me | Leukemia | Human myeloid leukemia | Inhibition of proliferation | nih.gov |

| CDDO-Me | Carcinoma (Colorectal) | Not specified | Potent growth inhibition | nih.gov |

| Amooranin methyl ester | Carcinoma (Breast) | Not specified | Potent activity | psu.edu |

| Achyranthoside H methyl ester | Carcinoma (Breast) | MCF-7, MDA-MB-453 | Significant cytotoxicity | unt.edu |

| Oleanolic acid methyl vanillate (B8668496) ester | Carcinoma (Cervical) | HeLa | Potent cytotoxic agent, inhibits proliferation | researchgate.net |

Induction of Apoptosis in Cancer Cells

A primary mechanism through which TA oic methyl esters exert their anticancer effects is by inducing apoptosis, or programmed cell death, in malignant cells. mdpi.comnih.govnih.gov This process is crucial for eliminating cancerous cells and is a key target for many anticancer therapies.

The induction of apoptosis by these compounds is often mediated through the modulation of various signaling pathways. For instance, CDDO-Me has been shown to induce apoptosis in colorectal cancer cells by activating procaspases-3, -8, and -9, which are key executioner and initiator caspases in the apoptotic cascade. nih.gov This activation is often associated with mitochondrial depolarization, a hallmark of the intrinsic apoptotic pathway. nih.gov

Furthermore, these methyl esters can influence the expression of proteins that regulate apoptosis. Studies have shown that treatment with CDDO-Me can lead to a significant reduction in the levels of anti-apoptotic proteins such as Bcl-2, Bcl-xL, Bad, and survivin. nih.gov The downregulation of these proteins shifts the cellular balance towards apoptosis. nih.gov In some cases, the induction of apoptosis is also linked to the inhibition of pro-survival signaling pathways, including the Akt, mTOR, and NF-κB pathways. mdpi.comnih.gov

Metabolic Regulation and Antidiabetic Potential

Preclinical studies have indicated that certain TA oic methyl esters possess the ability to regulate metabolic processes and exhibit antidiabetic properties. capes.gov.brnih.govresearchgate.net

Research in diet-induced diabetic mice and Leprdb/db mice, which are models for type 2 diabetes, has shown that the triterpenoid CDDO-Me can ameliorate diabetes. capes.gov.br Administration of this compound was found to reduce total body fat, plasma triglycerides, and free fatty acid levels. capes.gov.br Furthermore, it improved glucose tolerance and insulin (B600854) sensitivity. capes.gov.br

The potent glucose-lowering effect of CDDO-Me is attributed to enhanced insulin action. capes.gov.br Studies using a hyperinsulinemic-euglycemic clamp revealed an increased glucose infusion rate needed to maintain normal blood sugar levels, indicating improved peripheral glucose clearance. capes.gov.br This was supported by a significant increase in insulin-stimulated glucose uptake in muscle tissues. capes.gov.br

At the molecular level, CDDO-Me has been shown to activate AMP-activated protein kinase (AMPK) in both muscle and liver. capes.gov.br AMPK is a key cellular energy sensor that plays a crucial role in regulating glucose and lipid metabolism. capes.gov.br Its activation by CDDO-Me is thought to be a primary mechanism behind the observed antidiabetic effects. capes.gov.br These findings from preclinical models suggest that TA oic methyl esters hold promise as potential agents for managing metabolic disorders like diabetes. capes.gov.brnih.gov

Effects on Glucose Homeostasis and Insulin Sensitivity in Diabetic Animal Models

The methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me), a synthetic triterpenoid, has demonstrated significant anti-diabetic effects in preclinical studies involving mouse models of type 2 diabetes. capes.gov.brnih.gov In high-fat diet-fed diabetic mice and Leprdb/db mice, oral administration of CDDO-Me was found to ameliorate diabetes. nih.gov This was evidenced by a notable reduction in random blood glucose levels. nih.gov

Further investigations into the mechanism of action showed that CDDO-Me activates AMP-activated protein kinase (AMPK) in both muscle and liver tissue. capes.gov.brnih.gov The activation of AMPK is a key mechanism for inducing skeletal muscle glucose uptake. capes.gov.br In isolated liver cells (hepatocytes), CDDO-Me directly stimulates AMPK activity, which in turn suppresses glucose production (gluconeogenesis) and increases glucose uptake. capes.gov.brnih.gov The improvement in the diabetic state appears to be largely a result of improved insulin sensitivity in skeletal muscle, with hepatic glucose production remaining relatively unchanged in some models. nih.gov However, in Leprdb/db mice, a genetic model of type 2 diabetes, a significant reduction in basal glucose production was observed. capes.gov.br

Studies using Ta-ermi extracts, which contain various bioactive compounds, also showed hypoglycemic effects in streptozotocin (B1681764) (STZ)-induced diabetic mice and rats. nih.gov Both water and alcohol extracts of Ta-ermi were able to lower blood glucose levels and improve insulin sensitivity and glucose tolerance in these diabetic animal models. nih.gov

Table 1: Effects of TA Oic Methyl Ester (CDDO-Me) on Glucose Metabolism in Diabetic Animal Models

| Parameter | Observation | Animal Model |

| Random Blood Glucose | Significantly lowered | High-fat diet-induced diabetic mice, Leprdb/db mice |

| Glucose Tolerance | Improved | High-fat diet-induced diabetic mice |

| Insulin Tolerance | Improved | High-fat diet-induced diabetic mice |

| Insulin-Stimulated Glucose Uptake | Increased by 71% (soleus) and 58% (gastrocnemius) | High-fat diet-induced diabetic mice |

| Glucose Disposal Rate | Increased by 48% | High-fat diet-induced diabetic mice |

| Hepatic Glucose Production | Significantly reduced (basal) | Leprdb/db mice |

| AMPK Activation | Activated in muscle and liver | High-fat diet-induced diabetic mice, Leprdb/db mice |

Modulation of Lipid Metabolism (e.g., plasma triglyceride and free fatty acid levels)

In addition to its effects on glucose metabolism, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me) has been shown to modulate lipid metabolism in diabetic animal models. capes.gov.brnih.gov Oral administration of CDDO-Me led to a reduction in total body fat, as well as decreased levels of plasma triglycerides and free fatty acids in high-fat diet-fed type 2 diabetic mice and Leprdb/db mice. capes.gov.brnih.gov

The mechanism behind these effects is linked to the activation of AMP-activated protein kinase (AMPK). capes.gov.br The activation of AMPK by CDDO-Me leads to the phosphorylation and subsequent inactivation of acetyl-CoA carboxylase (ACC), which is a rate-limiting enzyme in the synthesis of fatty acids (lipogenesis). capes.gov.br This inhibition of lipogenesis contributes to the observed reduction in triglyceride and free fatty acid levels in vivo. capes.gov.br In isolated hepatocytes, treatment with CDDO-Me was also found to down-regulate the expression of genes involved in lipogenesis. capes.gov.brnih.gov

Elevated plasma free fatty acids are a known risk factor for metabolic syndrome, contributing to conditions like hyperlipidemia, fatty liver, and insulin resistance. plos.org The liver plays a crucial role in clearing free fatty acids from the bloodstream. plos.org The ability of compounds like CDDO-Me to promote the uptake and oxidation of free fatty acids in the liver, while inhibiting their synthesis and accumulation, highlights a key mechanism for improving lipid profiles. plos.org

Table 2: Effects of TA Oic Methyl Ester (CDDO-Me) on Lipid Metabolism in Diabetic Animal Models

| Parameter | Observation | Animal Model |

| Total Body Fat | Reduced | High-fat diet-induced diabetic mice, Leprdb/db mice |

| Plasma Triglyceride Levels | Lowered | High-fat diet-induced diabetic mice, Leprdb/db mice |

| Plasma Free Fatty Acid Levels | Lowered | High-fat diet-induced diabetic mice, Leprdb/db mice |

| Lipogenic Gene Expression | Down-regulated in hepatocytes | In vitro studies |

| Acetyl-CoA Carboxylase (ACC) Activity | Decreased in hepatocytes | In vitro studies |

Antimicrobial Activities of TA Oic Methyl Esters

Antibacterial Spectrum and Efficacy

Fatty acid methyl esters (FAMEs) isolated from various natural sources have demonstrated notable antibacterial properties. For instance, a FAME extract from Sesuvium portulacastrum showed potent antibacterial activity, with the highest efficacy observed against Bacillus subtilis. europeanreview.org In general, Gram-positive bacteria have been found to be more susceptible to the antibacterial effects of FAMEs than Gram-negative bacteria. nih.govscielo.br This difference in susceptibility is often attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier against hydrophobic compounds like fatty acids. nih.gov

Specific methyl esters have shown efficacy against a range of bacteria. Hexadecanoic acid, methyl ester has been identified as a potent agent against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. frontiersin.org Its primary mode of action is believed to be the disruption of the bacterial cell membrane, leading to impaired cellular energy generation, altered enzyme activity, and ultimately, cell lysis. frontiersin.org Similarly, tridecanoic acid methyl ester (TAME) has shown promising efficacy against various gastrointestinal pathogens, with the greatest effect against Enterococcus faecalis and Salmonella Typhimurium. nih.gov

The crude methanol (B129727) extract of Entada abyssinica, containing various compounds including methyl esters, exhibited significant inhibitory activity against several bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 7.81 to 31.3 μg/mL. umons.ac.be

Table 3: Antibacterial Activity of Select TA Oic Methyl Esters and Related Compounds

| Compound/Extract | Target Bacteria | Activity/Observation |

| FAME extract from Sesuvium portulacastrum | Bacillus subtilis | Highest mean zone of inhibition (16.3 mm) |

| Hexadecanoic acid, methyl ester | Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae | Potent antibacterial agent |

| Tridecanoic acid, methyl ester (TAME) | Enterococcus faecalis, Salmonella Typhimurium | Most effective against these GI pathogens |

| Methanol extract of Entada abyssinica | Various bacterial strains | Significant inhibition (MIC 7.81–31.3 μg/mL) |

Antifungal Properties

Fatty acid methyl esters (FAMEs) have also been investigated for their antifungal activities. A study on FAMEs derived from vegetable oils of soybean, corn, and sunflower demonstrated antifungal activity against 18 fungal strains of clinical interest. scielo.br All tested FAMEs were active against isolates of Paracoccidioides spp., with MIC values ranging from 15.6 to 500 µg/mL. scielo.br The antifungal activity against Paracoccidioides spp. is likely due to the presence of methyl linoleate, a major component of these FAMEs. scielo.br Sunflower FAMEs also showed activity against other genera, including Candida glabrata and Candida krusei. scielo.br

The FAME extract from the leaves of Sesuvium portulacastrum exhibited moderate antifungal activity against Aspergillus flavus, Aspergillus fumigatus, and Aspergillus niger. europeanreview.org Similarly, the FAME extract from Excoecaria agallocha showed antifungal activity against several yeast species, including Candida albicans, C. krusei, and C. parapsilosis. scielo.br The ethanolic extract of Salsola kali, which contains various bioactive compounds including methyl esters, showed good inhibition against Rhizoctonia solani. nih.gov

Table 4: Antifungal Activity of Select TA Oic Methyl Esters and Related Extracts

| Compound/Extract | Target Fungi | Activity/Observation |

| FAMEs from vegetable oils (soybean, corn, sunflower) | Paracoccidioides spp. | MIC values ranging from 15.6-500 µg/mL |

| Sunflower FAMEs | Candida glabrata, Candida krusei | MIC of 15.6 μg/mL |

| FAME extract from Sesuvium portulacastrum | Aspergillus spp. | Moderate antifungal activity |

| Ethanolic extract of Salsola kali | Rhizoctonia solani | Good inhibition (60.4%) |

Antiviral Effects

Research into the antiviral properties of TA oic methyl esters has shown potential against various viruses. The methyl ester of amphotericin B (AME), a water-soluble derivative, has demonstrated antiviral effects against a range of enveloped viruses, including vesicular stomatitis virus, herpes simplex virus types 1 and 2, Sindbis virus, and vaccinia virus. nih.gov The proposed mechanism of action involves the interaction of AME with sterol components present in the viral envelope, which are derived from the host cell membrane. nih.gov

More recently, octadecanoic acid, methyl ester has been reported to exhibit antiviral properties, showing effectiveness against the measles virus, particularly when combined with ribavirin. researchgate.net In another study, the methyl ester of cannabidiolic acid (CBDA-Me) showed a significant neutralizing effect against all tested variants of SARS-CoV-2. unibo.it This derivative was found to be more stable and, in some cases, more potent than its parent compound, CBDA. unibo.it An oil from Opuntia ficus-indica, containing various fatty acid methyl esters, exhibited a low level of antiviral activity against herpes simplex virus type 2 (HSV-2). nih.gov

Table 5: Antiviral Activity of Select TA Oic Methyl Esters

| Compound | Target Virus | Activity/Observation |

| Amphotericin B methyl ester (AME) | Enveloped viruses (e.g., Herpes simplex, Vaccinia) | Demonstrates antiviral effects |

| Octadecanoic acid, methyl ester | Measles virus | Effective against the virus |

| Cannabidiolic acid methyl ester (CBDA-Me) | SARS-CoV-2 variants | Good neutralizing effect |

| Opuntia ficus-indica oil (containing FAMEs) | Herpes simplex virus type 2 (HSV-2) | Low viral inhibition rate |

Antioxidant Activities and Redox Balance Modulation

Triterpenoids, including synthetic derivatives like the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me), are recognized for their antioxidant properties. nih.govtandfonline.com These compounds can modulate the cellular redox balance through various mechanisms. CDDO-Me, at low nanomolar concentrations, protects cells against oxidative stress by inhibiting the generation of reactive oxygen species. nih.govtandfonline.com This is achieved in part through the activation of the Keap1/Nrf2/ARE pathway, which is crucial for cytoprotection against oxidative stress. nih.govtandfonline.com The methyl ester of 2-cyano-3, 12-dioxooleana-1, 9-dien-28-oic acid has also been shown to reduce endometrial lesions by modulating the NF-κB and Nrf2 pathways. mdpi.com

Fatty acid methyl esters (FAMEs) obtained from vegetable oils have also demonstrated antioxidant potential. scielo.br Extracts from various plants containing these esters, such as Eucalyptus camaldulensis and Salsola kali, have shown potent antioxidant properties. nih.govacs.org Ursolic acid methyl ester, a natural triterpenoid, is suggested to have antioxidant properties due to its ability to eliminate free radicals. nih.gov The antioxidant activity of these natural extracts is often attributed to the presence of phenolic compounds and terpenoids. acs.org For example, essential oils from plants like clove bud and cinnamon, which are rich in phenols, have been shown to be effective antioxidants, inhibiting the oxidation of unsaturated fatty acid methyl esters. science.gov

Table 6: Antioxidant Mechanisms of TA Oic Methyl Esters and Related Compounds

| Compound/Extract | Mechanism of Action | Effect |

| CDDO-Me | Inhibition of reactive oxygen species generation, Activation of Keap1/Nrf2 pathway | Protection against oxidative stress |

| FAMEs from vegetable oils | Scavenging of free radicals | Antioxidant activity |

| Ursolic acid methyl ester | Elimination of free radicals | Antioxidant properties |

| Essential oils (clove, cinnamon) | Inhibition of autooxidation | Inhibition of lipid oxidation |

Tissue-Specific Biological Effects

Preclinical studies have highlighted the protective effects of TA oic methyl ester in various tissues, including the liver, brain, and kidneys. These protective actions are largely attributed to its ability to mitigate oxidative stress and inflammation, which are common underlying factors in tissue damage.

TA oic methyl ester has demonstrated significant hepatoprotective potential in various preclinical models of liver injury. Studies using an iridoid-enriched fraction from Barleria prionitis Linn., which contains related compounds, showed protection against liver damage induced by toxins like carbon tetrachloride, galactosamine, and paracetamol. researchgate.net The protective effects were evidenced by the reversal of altered hepatic biochemical markers. researchgate.net In these models, the compound helped to reduce levels of liver enzymes such as Alanine (B10760859) Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP), and decreased lipid peroxidation while increasing levels of the antioxidant glutathione (B108866). researchgate.net

Table 1: Hepatoprotective Effects of a TA Oic Methyl Ester-related Compound in Animal Models

| Model of Liver Injury | Key Findings | Reference |

|---|---|---|

| Carbon tetrachloride-induced | Reversed altered hepatic parameters. | researchgate.net |

| Galactosamine-induced | Showed significant hepatoprotection. | researchgate.net |

Table 2: Neuroprotective Effects of TA Oic Methyl Ester in In Vitro Models

| Model | Key Findings | Reference |

|---|---|---|

| LPS-induced neuroinflammation | Attenuated increases in reactive microglia and inflammatory gene expression. | nih.govnih.gov |

| TNF-induced neuroinflammation | Reduced microglial activation and inflammatory responses. | nih.govnih.gov |

TA oic methyl ester has been extensively studied for its renal protective effects, particularly in models of acute kidney injury (AKI) and chronic kidney disease (CKD). nih.govtandfonline.com In a murine model of ischemic AKI, the compound was found to ameliorate kidney injury by increasing the expression of protective genes, including Nrf2, peroxisome proliferator-activated receptor-γ (PPARγ), and heme oxygenase-1 (HO-1). nih.gov It was also effective in a model of cisplatin-induced nephrotoxicity. nih.gov The underlying mechanisms for its renal protection include the induction of an antioxidant and anti-inflammatory response in various kidney cells. tandfonline.com For instance, it upregulates Nrf2 target genes in mesangial cells, leading to reduced intracellular reactive oxygen species and suppression of glomerular mesangial cell contraction, which may improve the glomerular filtration rate. tandfonline.com

Table 3: Renal Protective Effects of TA Oic Methyl Ester in Animal Models

| Model of Kidney Injury | Key Findings | Reference |

|---|---|---|

| Ischemic Acute Kidney Injury | Ameliorated renal function and pathology; increased expression of Nrf2, PPARγ, and HO-1. | nih.gov |

| Cisplatin-induced Nephrotoxicity | Demonstrated protective effects. | nih.gov |

Efficacy in Specific Disease Models

Beyond its tissue-protective effects, TA oic methyl ester has shown efficacy in specific disease models, further underscoring its therapeutic potential.

In a rat model of endometriosis, TA oic methyl ester demonstrated significant therapeutic effects. nih.govnih.gov The compound was shown to reduce the development of endometrial lesions by modulating the NF-κB and Nrf2 pathways. nih.gov Its administration led to a decrease in the diameter, area, and volume of endometriotic implants. nih.govnih.gov Mechanistically, it displayed antioxidant activity by activating the Nrf2 pathway and increasing the levels of antioxidant mediators like NQO-1 and HO-1. nih.govnih.gov It also exerted anti-inflammatory effects by reducing pro-inflammatory cytokines in the peritoneal fluid and decreasing the activation of NF-κB. nih.govnih.gov This led to reduced expression of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2), promoting apoptosis and reducing angiogenesis in the endometriotic lesions. nih.gov

Table 4: Effects of TA Oic Methyl Ester in a Rat Model of Endometriosis

| Parameter | Effect of Treatment | Reference |

|---|---|---|

| Endometriotic implant size | Decreased diameter, area, and volume. | nih.govnih.gov |

| Oxidative stress | Reduced lipid peroxidation, increased GSH and SOD activity. | nih.govnih.gov |

| Inflammation | Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-2) and NF-κB activation. | nih.gov |

The efficacy of TA oic methyl ester has also been evaluated in mitigating radiation-induced lung injury (RILI). dovepress.comresearchgate.net In a C57BL/6 mouse model, administration of the compound improved histopathological scores and reduced the number of inflammatory cells and total protein concentration in the bronchoalveolar lavage fluid (BALF). dovepress.com It suppressed the secretion and expression of pro-inflammatory cytokines like transforming growth factor-β (TGF-β) and interleukin-6 (IL-6), while elevating the anti-inflammatory cytokine interleukin-10 (IL-10). dovepress.com Furthermore, it downregulated the mRNA levels of profibrotic genes, including fibronectin, α-smooth muscle actin, and collagen I, thereby attenuating radiation-induced lung inflammation and fibrosis. dovepress.comresearchgate.net

Table 5: Effects of TA Oic Methyl Ester on Radiation-Induced Lung Injury in Mice

| Parameter | Effect of Treatment | Reference |

|---|---|---|

| Lung Inflammation | Decreased total cells and inflammatory cells in BALF; reduced BALF protein concentration. | dovepress.com |

| Cytokine Profile | Suppressed pro-inflammatory cytokines (TGF-β, IL-6); elevated anti-inflammatory cytokine (IL-10). | dovepress.com |

Mechanistic Investigations of Ta Oic Methyl Esters at Molecular and Cellular Levels

Interactions with Specific Molecular Targets and Receptors

The biological effects of TA oic methyl esters are initiated by their direct binding to and modulation of specific intracellular proteins. These interactions are crucial for their anti-inflammatory and antioxidant properties.

Glucocorticoid Receptor Binding and Activation (e.g., Triamcinolone (B434) Acetonide 21-Oic Acid Methyl Ester)

Triamcinolone acetonide (TA) is a potent synthetic glucocorticoid. nih.gov Its derivative, triamcinolone acetonide 21-oic acid methyl ester, has been synthesized and evaluated for its receptor binding affinity. nih.gov This methyl ester demonstrates a high affinity for glucocorticoid receptors isolated from human leukemic cells and rat liver. nih.gov The binding pattern is characteristic of glucocorticoids, with the affinity of the methyl ester being comparable to that of TA itself. nih.gov This strong binding to the glucocorticoid receptor is a primary mechanism for its potent anti-inflammatory effects. nih.govcancer.gov Upon binding, the receptor complex alters gene expression, leading to the synthesis of anti-inflammatory proteins and the inhibition of inflammatory mediators. cancer.gov Notably, the acidic product of the methyl ester, formed after hydrolysis, exhibits a significantly lower affinity for the glucocorticoid receptor, suggesting a localized action with potentially reduced systemic effects. nih.gov

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Source | Relative Binding Affinity |

|---|---|---|

| Triamcinolone Acetonide 21-Oic Acid Methyl Ester | Human leukemic cells, Rat liver | High, comparable to Triamcinolone Acetonide nih.gov |

Modulation of Redox-Sensitive Proteins (e.g., Kelch-like ECH-associated protein 1 (Keap1), Nuclear factor erythroid 2-related factor 2 (Nrf2))

Analogues of TA oic methyl esters, such as the synthetic triterpenoid (B12794562) 2-cyano-3,12-dioxo-oleana-1,9(11)-dien-28-oic acid methyl ester (CDDO-Me), are known to interact with the Keap1-Nrf2 system. mdpi.comresearchgate.net Keap1 is a repressor protein that targets the transcription factor Nrf2 for degradation under normal conditions. nih.govmdpi.com CDDO-Me can directly bind to Keap1, disrupting its interaction with Nrf2. nih.govdovepress.com This disruption prevents the ubiquitination and subsequent degradation of Nrf2, leading to its accumulation and translocation to the nucleus. researchgate.netnih.govdovepress.com Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. researchgate.netnih.gov This activation of the Nrf2 pathway enhances the cellular antioxidant defense mechanisms. mdpi.comresearchgate.net

Inhibition of Kinase Pathways (e.g., IκB kinase (IKKβ), Janus Kinase 1 (JAK1), Signal Transducer and Activator of Transcription 3 (STAT3), AMP-activated Protein Kinase (AMPK))

The anti-inflammatory actions of TA oic methyl ester analogues extend to the inhibition of key kinase pathways. CDDO-Me has been shown to directly inhibit IκB kinase β (IKKβ). dovepress.comaacrjournals.org This inhibition is achieved through the formation of an adduct with a critical cysteine residue (Cys179) in the IKKβ activation loop, which in turn suppresses the NF-κB pathway. aacrjournals.orgresearchgate.net

Furthermore, CDDO-Me has been demonstrated to block the activation of the Janus-activated kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. aacrjournals.orgnih.govnih.gov It directly binds to and inhibits JAK1 by forming an adduct with Cys1077 in its kinase domain. nih.gov This inhibition prevents the subsequent phosphorylation and activation of STAT3. nih.gov Moreover, CDDO-Me can also directly interact with STAT3, alkylating Cys259 and thereby inhibiting the formation of STAT3 dimers, which is essential for its transcriptional activity. nih.govnih.gov This dual inhibition of both JAK1 and STAT3 effectively blocks the downstream signaling cascade that promotes inflammation and cell survival. aacrjournals.orgnih.gov

Modulation of Key Signal Transduction Pathways by TA Oic Methyl Esters

The interaction of TA oic methyl esters with their molecular targets culminates in the modulation of extensive signal transduction networks that are central to cellular responses to inflammation and oxidative stress.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Regulation

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of the inflammatory response. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. dovepress.comnih.gov Inflammatory stimuli trigger the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB. nih.gov The freed NF-κB then translocates to the nucleus to activate the transcription of pro-inflammatory genes. nih.gov

TA oic methyl ester analogues, such as CDDO-Me, effectively suppress this pathway. dovepress.comresearchgate.net By directly inhibiting IKKβ, CDDO-Me prevents the phosphorylation and subsequent degradation of IκB. dovepress.comaacrjournals.org This action keeps NF-κB confined to the cytoplasm, thereby inhibiting the expression of its target pro-inflammatory genes. dovepress.comresearchgate.net Some studies also suggest that Nrf2 activation can compete with NF-κB for binding to transcriptional co-activators, further dampening the inflammatory response. nih.gov

Table 2: Regulation of the NF-κB Pathway

| Compound/Analogue | Mechanism of Action | Effect on NF-κB Pathway |

|---|---|---|

| CDDO-Me | Direct inhibition of IKKβ by binding to Cys179 aacrjournals.orgresearchgate.net | Prevents IκBα degradation, inhibits NF-κB nuclear translocation and activation dovepress.com |

Nrf2 Antioxidant Response Pathway Activation

The Nrf2 antioxidant response pathway is the primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Under basal conditions, Nrf2 is kept at low levels by Keap1-mediated degradation. nih.gov Upon exposure to oxidative or electrophilic stress, or through the action of compounds like CDDO-Me, Nrf2 is stabilized. researchgate.netnih.govdovepress.com

The activation of this pathway by CDDO-Me involves the disruption of the Keap1-Nrf2 complex, leading to Nrf2 accumulation and nuclear translocation. nih.govdovepress.com In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, driving the expression of a suite of antioxidant and detoxifying enzymes. nii.ac.jp These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. researchgate.netmdpi.com This upregulation of cytoprotective genes fortifies the cell against oxidative damage and contributes to the anti-inflammatory effects of the compound. mdpi.comnih.gov

Table 3: Activation of the Nrf2 Antioxidant Response Pathway

| Compound/Analogue | Mechanism of Action | Downstream Effects |

|---|

AMP-activated Protein Kinase (AMPK) Activation and Downstream Effects

TA Oic methyl ester (CDDO-Me) is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism. uow.edu.au The activation of AMPK by CDDO-Me is observed in various tissues, including the liver, muscle, and brain, leading to significant downstream effects that influence glucose and lipid metabolism. uow.edu.aunih.gov In diet-induced diabetic mouse models, administration of the compound enhances insulin (B600854) action, which is partly attributable to AMPK activation. uow.edu.au

The activation of AMPK by CDDO-Me triggers a cascade of favorable metabolic changes. It directly stimulates LKB1 phosphorylation, an upstream kinase that activates AMPK. uow.edu.au Downstream, activated AMPK phosphorylates and inhibits key enzymes involved in anabolic pathways, thereby conserving cellular energy. This includes a decrease in the activity of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and the downregulation of lipogenic gene expression, such as sterol regulatory element-binding protein 1 (SREBP-1) and fatty acid synthase (FAS). uow.edu.au Consequently, this contributes to a reduction in hepatic lipogenesis and lower circulating lipid levels. uow.edu.au Furthermore, AMPK activation by CDDO-Me suppresses gluconeogenesis (glucose production) in hepatocytes while increasing glucose uptake in muscle cells, contributing to its potent glucose-lowering activity. uow.edu.au

Table 1: Downstream Effects of AMPK Activation by TA Oic Methyl Ester (CDDO-Me)

| Downstream Target/Process | Effect | Metabolic Consequence | Reference |

|---|---|---|---|

| LKB1 | Phosphorylation/Activation | Upstream activation of AMPK cascade | uow.edu.au |

| Acetyl-CoA Carboxylase (ACC) | Inhibition | Decreased fatty acid synthesis | uow.edu.au |

| Lipogenic Gene Expression (e.g., SREBP-1, FAS) | Down-regulation | Reduced hepatic lipogenesis and circulating lipids | uow.edu.au |

| Gluconeogenesis | Suppression | Decreased hepatic glucose production | uow.edu.au |

| Glucose Uptake (Muscle) | Increased | Enhanced glucose clearance from blood | uow.edu.au |

| BDNF Signaling (Brain) | Improved | Increased levels of phosphorylated AMPK in the prefrontal cortex and hippocampus | nih.gov |

Other Relevant Signaling Cascades (e.g., Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), Protein Tyrosine Phosphatase 1B (PTP1B))

Beyond AMPK, TA Oic methyl ester (CDDO-Me) modulates several other signaling pathways critical to inflammation and metabolic disease.

Cyclooxygenase-2 (COX-2): CDDO-Me is a potent inhibitor of the de novo synthesis of inducible cyclooxygenase 2 (COX-2). uow.edu.au By suppressing the activation of NF-κB, the compound reduces the expression of COX-2. uow.edu.aunih.gov This inhibition leads to decreased production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. nih.gov The reduction in COX-2 and PGE2 signaling contributes to the compound's anti-inflammatory, anti-angiogenic, and pro-apoptotic effects. nih.gov

Inducible Nitric Oxide Synthase (iNOS): Similar to its effect on COX-2, CDDO-Me suppresses the expression of inducible nitric oxide synthase (iNOS). uow.edu.auuow.edu.au This is achieved by inhibiting key pathways like NF-κB that regulate the production of inflammatory mediators. The suppression of iNOS, which can produce large, potentially damaging amounts of nitric oxide, is a key component of the compound's anti-inflammatory activity.

Protein Tyrosine Phosphatase 1B (PTP1B): Research indicates that TA Oic methyl ester (CDDO-Me) can prevent the upregulation of Protein Tyrosine Phosphatase 1B (PTP1B). uow.edu.aunih.gov PTP1B is a negative regulator of insulin and leptin signaling pathways, and its increased expression is linked to insulin resistance. uow.edu.au In animal models of high-fat diet-induced obesity, CDDO-Me administration prevented the increase in PTP1B protein levels in both the prefrontal cortex and hippocampus. nih.gov This effect helps to preserve insulin sensitivity and normal signaling function.

Table 2: Modulation of Other Key Signaling Cascades by TA Oic Methyl Ester (CDDO-Me)

| Signaling Molecule | Effect of CDDO-Me | Cellular Outcome | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibits expression | Reduced inflammation and angiogenesis; increased apoptosis | uow.edu.aunih.govuow.edu.au |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibits expression | Reduced inflammatory response | uow.edu.auuow.edu.au |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Prevents increased expression | Enhanced insulin and leptin sensitivity | uow.edu.aunih.gov |

Cellular Effects and Processes Induced by TA Oic Methyl Esters

The modulation of key signaling cascades by TA Oic methyl ester (CDDO-Me) translates into a wide range of effects at the cellular level, influencing gene expression, cell fate, and tissue-level processes.

Regulation of Gene Expression and Protein Levels

TA Oic methyl ester (CDDO-Me) profoundly alters cellular transcription and protein landscapes. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govuow.edu.au By interacting with Keap1, the cytosolic repressor of Nrf2, CDDO-Me allows Nrf2 to translocate to the nucleus and initiate the transcription of a battery of cytoprotective genes. nih.govuow.edu.au This includes the upregulation of antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO-1) and heme oxygenase-1 (HO-1) . nih.govuow.edu.au

Conversely, the compound downregulates the expression of pro-inflammatory and pro-survival genes and proteins. It inhibits the NF-κB pathway, thereby reducing the transcription of cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF) , as well as enzymes like iNOS and COX-2. nih.gov Furthermore, it has been shown to inhibit the phosphorylation and activation of key pro-survival proteins, including Akt and the mammalian target of rapamycin (B549165) (mTOR) , and to modulate the levels of apoptosis-regulating proteins like Bcl-2 (decreased) and Bax (increased). nih.gov

Table 3: Regulation of Gene and Protein Levels by TA Oic Methyl Ester (CDDO-Me)

| Target Gene/Protein | Effect | Governing Pathway | Reference |

|---|---|---|---|

| Nrf2 | Activation / Nuclear Translocation | Keap1-Nrf2 | nih.govuow.edu.au |

| NQO-1, HO-1 | Upregulation | Nrf2 | nih.govuow.edu.au |

| NF-κB | Inhibition | NF-κB Signaling | nih.gov |

| COX-2, iNOS | Downregulation | NF-κB Signaling | uow.edu.aunih.gov |

| p-Akt, p-mTOR | Inhibition | PI3K/Akt/mTOR | |

| Bcl-2 (anti-apoptotic) | Downregulation | Apoptosis Pathway | nih.gov |

| Bax (pro-apoptotic) | Upregulation | Apoptosis Pathway | nih.gov |

Impact on Cellular Differentiation, Proliferation, and Programmed Cell Death

The cellular effects of TA Oic methyl ester (CDDO-Me) on cell fate are highly context-dependent, varying significantly between normal, stressed, and cancerous cells.

Cellular Differentiation: The impact on cellular differentiation is not extensively defined. In studies using human mesenchymal stem cells (MSCs), treatment with CDDO-Me did not alter their capacity to differentiate into mesodermal lineages (osteoblasts, adipocytes, and chondrocytes). This suggests that at concentrations effective for cytoprotection, the compound does not force a specific differentiation path on these multipotent cells.

Proliferation: The compound exhibits dual effects on proliferation. In various cancer cell lines, such as pancreatic and breast cancer, CDDO-Me is a potent anti-proliferative agent. In contrast, it has been shown to promote the proliferation and colony-forming ability of MSCs, likely by enhancing their survival under culture conditions.

Programmed Cell Death (Apoptosis): TA Oic methyl ester (CDDO-Me) is a potent inducer of apoptosis in a wide range of cancer cells. This is achieved through multiple mechanisms, including the inhibition of pro-survival signaling (Akt/NF-κB), the modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state (increasing the Bax/Bcl-2 ratio), and the induction of an intrinsic, mitochondrial-dependent apoptotic pathway. nih.gov In some contexts, this pro-apoptotic effect is linked to the increased production of reactive oxygen species at higher concentrations.

Oxidative Stress Response and Reactive Oxygen Species Production

The interaction of TA Oic methyl ester (CDDO-Me) with cellular redox systems is complex and concentration-dependent.

Oxidative Stress Response: At low (nanomolar) concentrations, the compound is a powerful activator of the Nrf2-mediated antioxidant response. uow.edu.au This leads to the upregulation of cytoprotective enzymes that detoxify harmful electrophiles and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov Studies on MSCs have shown that pretreatment with CDDO-Me significantly increases their survival when subsequently exposed to oxidative stress, highlighting its protective capacity.

Reactive Oxygen Species (ROS) Production: Paradoxically, at higher (micromolar) concentrations, TA Oic methyl ester (CDDO-Me) can induce apoptosis in cancer cells by increasing intracellular ROS levels and decreasing levels of the antioxidant glutathione. This surge in ROS disrupts the cellular redox balance, leading to oxidative damage and triggering programmed cell death. This dual functionality allows the compound to protect normal cells from stress at low doses while targeting and eliminating malignant cells at higher doses through the induction of overwhelming oxidative stress. uow.edu.au

Table 4: Summary of Cellular Effects and Processes Induced by TA Oic Methyl Ester (CDDO-Me)

| Cellular Process | Effect | Primary Mechanism | Reference |

|---|---|---|---|

| Cellular Differentiation (MSCs) | No significant alteration | - | |

| Proliferation (Cancer Cells) | Inhibition | Inhibition of pro-survival signaling (e.g., Akt) | |

| Proliferation (MSCs) | Promotion | Enhanced cell survival | |

| Programmed Cell Death (Apoptosis) | Induction (in cancer cells) | Increased Bax/Bcl-2 ratio, ROS production, inhibition of NF-κB | nih.gov |

| Angiogenesis | Inhibition | Suppression of COX-2/PGE2 pathway | nih.gov |

| Oxidative Stress Response | Protective (at low concentrations) | Activation of Nrf2 pathway | uow.edu.au |

| ROS Production | Induction (at high concentrations in cancer cells) | Disruption of redox balance leading to apoptosis |

Table of Mentioned Compounds

| Name/Abbreviation | Full Name |

| TA Oic methyl ester / CDDO-Me | 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid methyl ester (Bardoxolone Methyl) |

| AMPK | AMP-activated Protein Kinase |

| COX-2 | Cyclooxygenase-2 |

| iNOS | Inducible Nitric Oxide Synthase |

| PTP1B | Protein Tyrosine Phosphatase 1B |

| PGE2 | Prostaglandin E2 |

| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells |

| Nrf2 | Nuclear factor erythroid 2-related factor 2 |

| Keap1 | Kelch-like ECH-associated protein 1 |

| NQO-1 | NAD(P)H quinone oxidoreductase 1 |

| HO-1 | Heme oxygenase-1 |

| Bcl-2 | B-cell lymphoma 2 |

| Bax | B-cell lymphoma-associated X protein |

| Akt | Protein kinase B |

| mTOR | Mammalian target of rapamycin |

| SREBP-1 | Sterol regulatory element-binding protein 1 |

| FAS | Fatty Acid Synthase |

| ACC | Acetyl-CoA carboxylase |

| ROS | Reactive Oxygen Species |

| GSH | Glutathione |

| MSC | Mesenchymal Stem Cell |

| Oleanolic Acid | 3β-hydroxy-olea-12-en-28-oic acid |

Structure Activity Relationship Sar Studies and Rational Design of Ta Oic Methyl Ester Analogs

Identification of Key Structural Motifs for Biological Efficacy and Selectivity

Structure-activity relationship (SAR) studies have been crucial in identifying the specific parts of the triptolide (B1683669) molecule that are essential for its potent biological effects. nih.govmdpi.com These key structural features, often referred to as pharmacophores, are critical for the compound's interaction with its biological targets, such as inhibiting transcription factors like NF-κB or binding to proteins like XPB. nih.govspandidos-publications.com

Key motifs essential for the bioactivity of triptolide and its analogs include:

The C-14 Hydroxyl Group: The hydroxyl group at the C-14 position has long been thought to be essential for potent anticancer activity. researchgate.netnih.gov However, some studies have challenged this by creating potent analogs where this group is modified, suggesting that while important, it can be substituted to modulate activity and toxicity. researchgate.netnih.gov For instance, replacing the C-14β-hydroxyl group with certain spiro epoxides or five-membered heterocycles can still result in significant, albeit sometimes reduced, anticancer activity. researchgate.netnih.gov

The α,β-Unsaturated γ-Lactone Ring: The five-membered butenolide (lactone) ring is vital. researchgate.netnih.gov Modifications to this ring can drastically alter or eliminate the compound's cytotoxic effects, indicating its preservation is necessary for maintaining efficacy. nih.govmdpi.com

Research has shown that modifications at these key sites can lead to derivatives with altered potency and, importantly, improved selectivity for cancer cells over healthy cells. For example, a derivative named (14S)-14,21-epoxytriptolide, which has an altered configuration at the C-14 position, demonstrated prominent selective anticancer activity against specific human ovarian and prostate cancer cell lines with lower toxicity than the parent triptolide. nih.gov

| Structural Motif | Position | Importance for Biological Efficacy | Reference |

|---|---|---|---|

| Epoxide Groups | 7,8; 9,11; 12,13 | Considered essential for the compound's cytotoxic and biological activity. | nih.gov, mdpi.com |

| Hydroxyl Group | C-14 | Traditionally considered essential for high potency, but modifications can be made to modulate activity and reduce toxicity. | nih.gov, researchgate.net |

| Unsaturated Lactone Ring | Ring D | Vital for cytotoxicity; modifications often lead to loss of activity. | nih.gov, mdpi.com, researchgate.net |

Influence of Esterification on Receptor Affinity and Intracellular Hydrolysis

Esterification, particularly at the C-14 hydroxyl position to create compounds like TA Oic methyl ester, is a key prodrug strategy used to overcome the limitations of triptolide, such as its poor water solubility. acs.orgnih.gov A prodrug is an inactive or less active compound that is converted into its active form within the body. nih.gov

The methyl ester group serves several functions:

Improved Physicochemical Properties: Esterification can significantly enhance properties like aqueous solubility. For example, a phosphonooxymethyl prodrug of triptolide increased water solubility by 3600-fold compared to the parent compound. acs.orgnih.gov This is critical for developing formulations that can be administered parenterally.

Receptor Affinity and Prodrug Activation: The esterified compound itself may have lower affinity for the biological target. The design premise is that the ester group will be cleaved by intracellular esterase enzymes, which are present in the cytoplasm of cells, to release the active parent compound (triptolide or its active acid form). mdpi.comleeds.ac.uk This intracellular conversion ensures that the highly potent form of the drug is generated at the site of action.

Intracellular Hydrolysis: The rate and extent of hydrolysis of the ester bond can vary between different cell types and is dependent on the type and activity of intracellular esterases. mdpi.com Studies on other small-molecule esters show that hydrolysis is a common process inside cells and that the chemical nature of the ester (e.g., methyl vs. ethyl vs. more complex groups) can influence the rate of cleavage. leeds.ac.ukresearchgate.net The hydrolysis of an amino acid methyl ester to its corresponding amino acid, for example, leads to a significant change in its chemical properties. rsc.org This enzymatic cleavage is crucial; if the conversion is too slow or incomplete, the therapeutic efficacy of the prodrug can be compromised. acs.orgnih.gov For instance, the triptolide derivative omtriptolide (B1677289) was found to be ineffective in clinical trials due to slow and incomplete bioconversion. acs.orgnih.gov

| Prodrug Strategy | Parent Compound | Modified Compound | Improvement | Mechanism | Reference |

|---|---|---|---|---|---|

| Phosphonooxymethyl ether | Triptolide | Disodium phosphonooxymethyl prodrug | 3600-fold increase in aqueous solubility. | Hydrolysis by alkaline phosphatases to release active triptolide. | acs.org, nih.gov, acs.org |

| Succinate ester | Triptolide | Omtriptolide | Improved water solubility. | Intended for enzymatic cleavage, but bioconversion was slow and incomplete in vivo. | acs.org, nih.gov |

| Amine ester | Triptolide | MRx102 | Improved tumor selectivity. | Modification at C-14 hydroxyl site. | researchgate.net, frontiersin.org |

Design Principles for Novel TA Oic Methyl Ester Derivatives with Optimized Pharmacological Profiles

The rational design of new TA Oic methyl ester derivatives is guided by the SAR data and an understanding of the prodrug concept. The primary goal is to create novel analogs with an optimized balance of high efficacy, reduced toxicity, and improved pharmacokinetic properties. researchgate.netfrontiersin.org

Key design principles include:

Balancing Potency and Toxicity: Modifications are aimed at retaining the core pharmacophore responsible for efficacy while altering moieties linked to toxicity. researchgate.net Introducing different amine ester groups at the C-14 hydroxyl site is one such strategy to improve tumor selectivity. researchgate.netresearchgate.net

Improving Solubility and Bioavailability: A major focus is the synthesis of water-soluble derivatives to facilitate clinical development. researchgate.netfrontiersin.org This is often achieved by adding polar groups, such as phosphate (B84403) or amino acid esters, to the C-14 position. google.comacs.org These modifications transform the hydrophobic triptolide into a more soluble prodrug that can be readily formulated. nih.govgoogle.com.pg

Enhancing Target Specificity: Novel derivatives are being designed to specifically target cancer cells. One innovative approach involves conjugating triptolide to a molecule that is preferentially taken up by cancer cells, such as glucose. A "glutriptolide" derivative was designed to be recognized by glucose transporters, which are often overexpressed on cancer cells, thereby concentrating the drug in tumor tissue. frontiersin.org

Modulating Intracellular Release: The choice of the ester group is critical for controlling the rate of hydrolysis and release of the active drug. The design must account for the steric hindrance around the C-14 position, which can affect how easily enzymes can access and cleave the ester bond. acs.orgnih.gov A prodrug must be stable enough in circulation but be rapidly converted to its active form within the target cells. acs.orggoogle.com.pg

These design strategies leverage a deep understanding of triptolide's chemical biology to create derivatives that are not just analogs, but are rationally engineered to have superior therapeutic properties compared to the natural product. frontiersin.orgfrontiersin.org

Advanced Research Methodologies and Analytical Approaches for Ta Oic Methyl Ester Studies

Spectroscopic and Chromatographic Characterization Techniques

The structural identity and purity of TA oic methyl ester are critical for interpreting biological data and are established using a combination of sophisticated spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's structure, functional groups, and the presence of any impurities.

Mass Spectrometry (MS) is employed to determine the molecular weight of TA oic methyl ester and to gain insights into its fragmentation patterns, further confirming its structure. oup.comnih.gov When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identifying and quantifying the compound, as well as detecting any volatile impurities. nih.gov The mass spectrum provides a precise molecular weight, and the fragmentation pattern serves as a fingerprint for the compound's structure. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds before they are detected by mass spectrometry. This is a standard method for analyzing fatty acid methyl esters and other similar compounds. spectra-analysis.comoup.com It is highly effective for quantifying the purity of TA oic methyl ester and identifying any residual starting materials or byproducts from its synthesis. The gas chromatogram indicates the retention time of the compound, which is characteristic of its volatility and interaction with the chromatography column, while the mass spectrometer provides definitive identification. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of TA oic methyl ester. oup.comnih.gov It is particularly useful for separating it from structurally similar compounds and isomers. akjournals.com Different HPLC methods, such as normal-phase and reversed-phase, can be employed depending on the specific separation requirements. akjournals.comsrce.hr For instance, HPLC with a suitable detector can be used to monitor the conversion of reactants to the final methyl ester product over time. srce.hr

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the synthesis of TA oic methyl ester and to assess its purity. nih.gov By using an appropriate solvent system, the compound can be separated from starting materials and byproducts on a silica (B1680970) gel plate. researchgate.net The relative mobility (Rf value) of the spots provides an indication of the polarity of the compounds. Argentation TLC, which incorporates silver nitrate (B79036) into the stationary phase, is a specialized technique that can be used to separate unsaturated methyl esters based on the number, configuration, and position of their double bonds. nih.govdss.go.theuropa.eu

The following table summarizes the key applications of these techniques in the study of TA oic methyl ester:

| Technique | Application in TA Oic Methyl Ester Studies | Key Findings/Information Provided |

| NMR Spectroscopy | Structural elucidation and confirmation. | Confirms the presence of the methyl ester group (¹H NMR signal at ~3.6-3.7 ppm) and provides a detailed map of the molecule's proton and carbon framework. aocs.orgresearchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation through fragmentation patterns. | Provides the exact molecular mass of the compound and characteristic fragmentation ions. nih.govoup.comnih.gov |

| GC-MS | Purity assessment, quantification, and identification of volatile impurities. | Separates the compound from other volatile components and provides a mass spectrum for definitive identification and quantification. nih.govgsconlinepress.com |

| FTIR Spectroscopy | Identification of functional groups. | Confirms the presence of the ester carbonyl group (C=O stretch around 1740 cm⁻¹) and other key functional groups. science.gov |

| HPLC | Purification and analysis, separation of isomers. | Allows for high-resolution separation and quantification of the compound and related substances. oup.comnih.govsrce.hr |

| TLC | Monitoring reaction progress and assessing purity. | Provides a quick and simple way to visualize the separation of the product from reactants and byproducts based on polarity. researchgate.netnih.gov |

In Vitro Experimental Models

In vitro models are essential for dissecting the cellular and molecular mechanisms of action of TA oic methyl ester in a controlled environment. These models range from cell-based assays to studies on isolated tissues and specific receptor interactions.

Cell-Based Assays

Cell-based assays are fundamental for understanding the effects of TA oic methyl ester on various cellular processes.

Cell Viability and Proliferation Assays: These assays, such as the MTS assay, are used to determine the effect of the compound on cell survival and growth. nih.govdergipark.org.tr For example, synthetic triterpenoids like CDDO-Me, a derivative of oleanolic acid, have been shown to inhibit the proliferation of various cancer cell lines, including colorectal and esophageal cancer cells. nih.govresearchgate.net

Apoptosis Assays: These assays investigate whether the compound induces programmed cell death. This is often assessed by looking for markers such as the cleavage of PARP-1 and the activation of caspases (e.g., caspase-3, -8, and -9). nih.gov Studies on related synthetic triterpenoids have demonstrated their ability to induce apoptosis in cancer cells. nih.govpsu.edu For instance, CDDO-Me has been shown to induce apoptosis in colorectal cancer cells by decreasing the levels of anti-apoptotic proteins like Bcl-2 and survivin. nih.gov

Reporter Gene Assays: These assays are used to study the effect of the compound on the activity of specific transcription factors and signaling pathways. For example, a reporter gene linked to a specific response element can be introduced into cells, and its expression can be measured after treatment with the compound.

Enzyme Activity Assays: These assays measure the effect of TA oic methyl ester on the activity of specific enzymes. This can provide insights into the metabolic pathways affected by the compound. For example, related compounds have been shown to modulate the activity of enzymes involved in inflammation and oxidative stress.

Receptor Binding Studies

Receptor binding studies are crucial for identifying the direct molecular targets of TA oic methyl ester. These studies typically involve using a radiolabeled form of the compound (e.g., [³H]TAme) to measure its binding affinity to specific receptors. oup.comnih.gov

Research has shown that [³H]TAme binds with high affinity to glucocorticoid receptors from human leukemic cells and rat liver. oup.comnih.gov The competition for this binding by other steroids follows a pattern characteristic of glucocorticoid receptors, indicating that TA oic methyl ester acts as a glucocorticoid agonist. oup.comnih.gov The acidic product of its hydrolysis, however, has a very low affinity for the glucocorticoid receptor, suggesting that the ester form is the active one at the receptor level. oup.comnih.gov

| Parameter | Finding |

| Receptor Target | Glucocorticoid Receptor |

| Binding Affinity | High |

| Cell Types Studied | Human leukemic cells, rat liver cells |

| Binding Competition | Characteristic of glucocorticoid receptors |

| Hydrolyzed Product Affinity | Very low |

Isolated Tissue and Organ Studies

Studies on isolated tissues and organs provide a bridge between cellular assays and whole-animal models. These experiments allow for the investigation of the physiological effects of TA oic methyl ester in a more integrated system.

Vascular Responses: The effects of TA oic methyl ester and related compounds on vascular tone can be studied using isolated arteries, such as porcine coronary arteries. These studies measure vasodilation or vasoconstriction in response to the compound, providing information on its cardiovascular effects. For example, methyl palmitate has been reported to induce relaxation of the aorta in rats. ahajournals.org

In Vivo Pre-clinical Animal Models for Efficacy and Mechanistic Investigations